1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Overview

Description

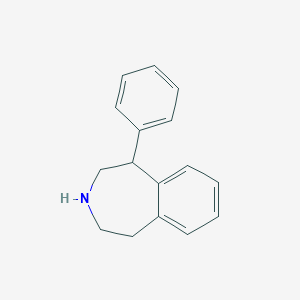

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 . It is a highly selective antagonist of D1 dopamine receptors .

Synthesis Analysis

The synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves several steps. One method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-C4H9Li as a key reaction step . Another method involves the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines when heated in formic acid .Molecular Structure Analysis

The molecular formula of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is C16H17NO2. It has an average mass of 255.312 Da and a monoisotopic mass of 255.125931 Da .Chemical Reactions Analysis

When methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines are heated in formic acid, they rearrange initially to give 5-phenyl-2,3-dihydro-1H-3-benzazepines which, on further heating in formic acid, are reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine include a molecular formula of C16H17NO2, an average mass of 255.312 Da, and a monoisotopic mass of 255.125931 Da .Scientific Research Applications

Anti-Cancer Agents

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives have been studied for their potential as anti-cancer agents . These compounds have shown moderate to excellent antiproliferative activity against cancer cells, including Hela, A549, HepG2, and MCF-7 cell lines . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity .

Molecular Docking Studies

Molecular docking studies have been conducted to reveal the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial in understanding the interaction between the compound and its target, which can guide the design of more effective drugs.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in predicting the behavior of these compounds in a biological system, providing valuable insights for drug design.

Design and Synthesis of Novel Derivatives

The structure of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine allows for the design and synthesis of novel derivatives . By introducing different groups to the molecule, researchers can create a series of novel compounds with potentially different biological activities.

Antiproliferative Activity Studies

The antiproliferative activity of all the target compounds were evaluated using the MTT assay in vitro . The results were represented by IC50 values, which indicate the concentration of the compound required to inhibit cell proliferation by 50%. This is a common measure of the potency of a substance in research.

Pharmacophore Identification

The introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity . This information can be used to identify the pharmacophoric features of these compounds, which is crucial in drug design.

Mechanism of Action

Target of Action

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative Related compounds have been found to interact with d1 dopamine receptors .

Mode of Action

Structurally related compounds have been found to block g protein-coupled inwardly rectifying potassium (girk) channels . The halide atom in these compounds is critical for this blocking action .

Biochemical Pathways

The interaction with d1 dopamine receptors and girk channels suggests that it may influence neurotransmission .

Result of Action

The blocking of girk channels suggests that it may influence cellular excitability .

Future Directions

The future directions of research on 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine could involve further exploration of its antagonistic properties on D1 dopamine receptors , and its potential applications in the field of neuroscience and pharmacology. Further studies could also explore the synthesis methods and improve them for better yield and efficiency.

properties

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXPXLPUVFBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives?

A1: 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives primarily target dopamine receptors, specifically the D1 and D2 subtypes, which are crucial for modulating various neurological functions. [, , , ]

Q2: How do different substituents on the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold influence its affinity for D1 and D2 receptors?

A2: Substitutions at various positions on the benzazepine ring system significantly affect the compound's affinity and selectivity for D1 and D2 receptors. For example, the presence of a 7-chloro substituent in SCH23390 enhances its antagonist activity at D1 receptors. [, , ] In contrast, 6-chloro derivatives like SKF 82958 display potent D1 agonist activity. [, ]

Q3: What are the downstream effects of activating D1 receptors with agonists like SKF 82958?

A3: Activation of D1 receptors with agonists like SKF 82958 can lead to various downstream effects, including adenylate cyclase activation, increased cAMP production, and modulation of protein kinase A (PKA) activity. [, , , , ] These signaling cascades ultimately influence neuronal excitability, synaptic plasticity, and behavior.

Q4: How does the activation of D2 receptors by 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives differ from D1 receptor activation?

A4: Unlike D1 agonists, which primarily activate adenylate cyclase, D2 receptor activation typically leads to the inhibition of adenylate cyclase and a decrease in cAMP levels. [, , ] D2 receptor activation can also modulate ion channels like G protein-gated inwardly rectifying potassium (GIRK) channels, influencing neuronal excitability. [, ]

Q5: Can 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives differentiate between D1 and D2 receptor subtypes?

A5: Yes, specific substitutions on the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold impart selectivity for either D1 or D2 receptors. For example, SCH23390 demonstrates high selectivity for D1 receptors, whereas quinpirole displays selectivity for D2 receptors. [, , , , ] This selectivity is crucial for dissecting the individual roles of D1 and D2 receptors in various physiological and behavioral processes.

Q6: What is the significance of co-activation of both D1 and D2 receptors by some 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives?

A6: Studies have shown that co-activation of D1 and D2 receptors can lead to unique signaling events, such as the activation of phospholipase C (PLC) and subsequent calcium release. [, ] This suggests complex interactions between these receptor subtypes within the dopaminergic system, which might have significant implications for therapeutic interventions.

Q7: How does the 3-position substituent on the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold affect its pharmacological activity?

A7: The 3-position substituent plays a significant role in determining the compound's pharmacological properties. For instance, 3-methyl substituted compounds often exhibit greater affinity for dopamine receptors compared to their 3-unsubstituted counterparts. [, ] The presence of a 3-allyl group, as seen in SKF 82958, can further enhance D1 receptor agonist activity and potency. [, ]

Q8: Does the presence of a halogen at the 6- or 7-position of the benzazepine ring system impact the compound's activity?

A8: Yes, halogen substituents at the 6- and 7-positions are crucial for modulating the compound's pharmacological profile. For example, 6-chloro derivatives like SKF 81297 and SKF 82958 show potent D1 agonist activity, whereas the 7-chloro analogue SCH23390 acts as a potent D1 antagonist. [, , ] These findings highlight the importance of halogen substitution in fine-tuning the activity and selectivity of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.

Q9: How does the lipophilicity of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives correlate with their ability to cross the blood-brain barrier and exert central nervous system (CNS) effects?

A9: Increased lipophilicity generally enhances the ability of these compounds to penetrate the blood-brain barrier and exert effects within the CNS. [, ] The 3-allyl derivatives, due to their greater lipophilicity compared to 3-methyl analogues, demonstrate enhanced CNS penetration and potentially higher in vivo potency.

Q10: What are some commonly used in vitro models to assess the activity of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives?

A10: In vitro models, such as cell lines expressing recombinant dopamine receptors or isolated tissue preparations, are valuable tools for studying the activity of these compounds. For example, receptor binding assays using radiolabeled ligands like [3H]SCH23390 can determine the affinity of test compounds for D1 receptors. [, , ] Additionally, functional assays measuring cAMP accumulation or second messenger production can assess the agonist or antagonist properties of these compounds. [, , ]

Q11: Which animal models have been employed to investigate the behavioral effects of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives?

A11: Rodent models, particularly rats and mice, have been extensively used to study the behavioral effects of these compounds. Behavioral paradigms like prepulse inhibition (PPI) of the acoustic startle response and locomotor activity tests are employed to assess the psychomotor stimulant-like effects of D1 and D2 agonists. [, , ] These models have revealed significant species differences in the dopaminergic modulation of behavior, highlighting the importance of choosing appropriate animal models for translational research.

Q12: What insights have been gained from in vivo studies using these compounds to understand the role of dopamine in reward and addiction?

A12: Animal studies using 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been instrumental in dissecting the role of dopamine in reward and addiction. For example, studies using intracranial self-administration paradigms have shown that co-activation of D1 and D2 receptors within the nucleus accumbens shell is reinforcing, highlighting the importance of both receptor subtypes in reward processing. [] Furthermore, research using conditioned place preference (CPP) paradigms has demonstrated that D1 receptor activation contributes to the rewarding effects of drugs like cocaine. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)